(3-Methylbut-1-ynyl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(3-methylbut-1-ynyl)pyridine |
InChI |
InChI=1S/C10H11N/c1-9(2)6-7-10-5-3-4-8-11-10/h3-5,8-9H,1-2H3 |
InChI Key |
NTJOQWGFBLVWOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CC1=CC=CC=N1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 3 Methylbut 1 Ynyl Pyridine and Analogs
Mechanistic Studies of C-H Activation Processes
C-H activation is a powerful tool in organic synthesis, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. In the context of pyridine (B92270) synthesis and modification, rhodium catalysts have proven to be particularly effective.
Rhodium-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles are a common method for synthesizing substituted pyridines. The generally accepted mechanism for this transformation involves several key intermediates. mdpi.comnih.gov Initially, the rhodium(I) catalyst undergoes oxidative coupling with two alkyne molecules to form a rhodacyclopentadiene intermediate. nih.govacs.org This is a critical step in the catalytic cycle. Subsequently, the nitrile coordinates to the rhodium center, followed by insertion into a rhodium-carbon bond of the metallacycle to form a seven-membered rhodacycloheptatriene intermediate. nih.gov Reductive elimination from this intermediate then yields the pyridine product and regenerates the active rhodium(I) catalyst.
In related rhodium(III)-catalyzed syntheses of pyridines from α,β-unsaturated oximes and alkynes, mechanistic studies, including kinetic isotope effect experiments, have suggested that a turnover-limiting C-H activation event can occur. nih.gov This involves the formation of a five-membered rhodacycle intermediate. nih.gov While the specific kinetics for (3-Methylbut-1-ynyl)pyridine are not detailed in the literature, it is plausible that in rhodium-catalyzed C-H functionalization reactions, the C-H activation step could also be rate-limiting. rsc.org
Table 1: Key Intermediates in Rhodium-Catalyzed Pyridine Synthesis
| Intermediate | Description | Role in Catalytic Cycle |
| Rhodacyclopentadiene | A five-membered metallacycle formed from the oxidative coupling of two alkyne molecules with a rhodium center. | Central intermediate that reacts with the nitrile. |
| Rhodacycloheptatriene | A seven-membered metallacycle formed after the insertion of a nitrile into the rhodacyclopentadiene. | Precursor to the final pyridine product. |
Radical Reaction Mechanisms in Pyridyl Systems
The generation and subsequent reactions of pyridyl radicals have emerged as a versatile strategy for the functionalization of pyridine rings. These reactions often proceed under mild conditions and exhibit high functional group tolerance.
Pyridyl radicals can be effectively generated through the single-electron reduction (SET) of halopyridines or pyridinium (B92312) ions. nih.govresearchgate.net Photoredox catalysis is a particularly powerful tool for this transformation, utilizing a photocatalyst that, upon excitation with visible light, can reduce the pyridine precursor. nih.govnih.gov The resulting radical anion of a halopyridine rapidly dissociates to afford the pyridyl radical. nih.gov Electrochemical methods can also be employed for the generation of these radical intermediates. nih.govacs.org The formation of pyridinyl radicals from the SET reduction of pyridinium ions has also been demonstrated as a viable pathway. acs.org
Proton-coupled electron transfer (PCET) is a fundamental process where an electron and a proton are transferred in a concerted or stepwise manner. In pyridyl systems, PCET plays a significant role in modulating redox processes. Theoretical studies have explored PCET in pyridine-water clusters, showing that proton transfer can compete with solvation, especially when a sufficient number of water molecules are present. researchgate.net Experimental studies on the oxidation of phenols have shown that pyridine can act as a proton acceptor in a concerted proton-electron transfer pathway. rsc.orgrsc.org The dynamics of photoinduced PCET in anthracene-phenol-pyridine triads have also been investigated, revealing different mechanistic pathways depending on the substituents. nih.gov These studies highlight the importance of the surrounding environment and molecular structure in dictating the PCET mechanism.
The reaction medium can have a profound impact on the chemoselectivity and divergence of reactions involving pyridyl radicals. nih.gov For instance, in the photoredox-catalyzed alkylation of halopyridines with olefins, the choice of solvent can dictate the polarity of the pyridyl radical intermediate. nih.gov In a solvent mixture of DMSO/H₂O, the pyridyl radical behaves as a nucleophile, reacting preferentially with electron-poor olefins. nih.gov Conversely, in a more coordinating solvent like 2,2,2-trifluoroethanol (B45653) (TFE), the pyridyl radical is proposed to be protonated, rendering it electrophilic and reactive towards electron-neutral or electron-rich olefins. nih.gov This solvent-dependent polarity reversal allows for a high degree of control over the reaction outcome, enabling divergent synthesis from a common radical intermediate. nih.gov The ability of solvents to influence the rates and selectivity of radical reactions is a critical consideration in designing synthetic strategies. canada.camdpi.com
Table 2: Solvent Effects on Pyridyl Radical Reactivity
| Solvent | Proposed Nature of Pyridyl Radical | Preferred Olefin Substrate |
| DMSO/H₂O | Nucleophilic | Electron-poor |
| TFE | Electrophilic (protonated) | Electron-neutral/rich |
Metal-Catalyzed Chemodivergence and Migration Phenomena
Metal catalysts can steer the reactions of alkynylpyridines towards various products, a phenomenon known as chemodivergence. Furthermore, metal-catalyzed migration or "chain-walking" processes can lead to the functionalization of remote positions.
The palladium-catalyzed cross-coupling of 3-iodopyridine (B74083) with long-chain terminal dienes and amines or amides provides a route to pyridine alkaloids. acs.org The mechanism of this transformation involves an initial oxidative addition of the iodopyridine to the palladium(0) catalyst, followed by carbopalladation of the terminal double bond of the diene. A subsequent palladium migration along the carbon chain occurs before the final nucleophilic displacement of the π-allylpalladium intermediate, leading to the cyclized product. acs.org This exemplifies how a metal catalyst can facilitate the functionalization of a position remote from the initial site of reaction.
While specific studies on the chemodivergence of this compound are not prevalent, the principles of metal-catalyzed reactions of alkynes suggest several potential pathways. nih.govresearchgate.net Depending on the choice of metal catalyst, ligands, and reaction conditions, an alkynylpyridine could undergo, for example, cyclotrimerization to form a benzene (B151609) ring, cycloaddition with other unsaturated partners, or coupling reactions that preserve the alkyne moiety. researchgate.net The ability to control the reaction pathway by tuning the catalytic system is a hallmark of modern transition-metal catalysis. nih.gov
Mechanistic Insights into Alkyne Functionalization Reactions
Transfer hydrocyanation has emerged as a safer and more convenient alternative to the direct use of highly toxic hydrogen cyanide (HCN). In this process, a cyanide source, typically an organic nitrile, transfers HCN to an unsaturated substrate like an alkyne, mediated by a transition metal catalyst. Nickel-based catalytic systems have proven particularly effective for this transformation.
Mechanistic investigations, combining kinetic experiments and computational studies, have shed light on the catalytic cycle of nickel-catalyzed transfer hydrocyanation of alkynes. nih.govnih.gov A key and often rate-determining step in this process is the activation of a C(sp³)–CN bond in the HCN donor molecule. nih.gov For instance, when malononitrile-based reagents are used as the HCN source, the nickel catalyst facilitates the cleavage of the C(sp³)–CN bond without the need for a Lewis acid co-catalyst. nih.govresearchgate.net
The currently accepted mechanism for this nickel-catalyzed transfer hydrocyanation of alkynes involves several key steps:
Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition into the C(sp³)–CN bond of the donor reagent. nih.gov Computational studies suggest that the coordination of a second nitrile group from the donor molecule to the nickel center facilitates this step. nih.govnih.gov
β-Hydride Elimination: Following oxidative addition, a β-hydride elimination from the resulting nickel intermediate generates a hydrido-nickel-cyanide species (H–Ni–CN), which is the active hydrocyanating agent. researchgate.net
Alkyne Insertion: The alkyne substrate, such as a this compound analog, coordinates to the H–Ni–CN complex. This is followed by the migratory insertion of the alkyne into the Ni–H bond, forming a vinyl-nickel-cyanide intermediate.
Reductive Elimination: The final step is the reductive elimination of the vinyl-nickel-cyanide species to afford the alkenyl nitrile product and regenerate the active Ni(0) catalyst, thus closing the catalytic cycle.
Table 1: Key Mechanistic Steps in Nickel-Catalyzed Transfer Hydrocyanation of Alkynes
| Step | Description | Key Intermediates |
| 1. Oxidative Addition | Cleavage of the C(sp³)–CN bond of the HCN donor by the Ni(0) catalyst. | Ni(II)-alkyl-cyanide complex |
| 2. β-Hydride Elimination | Formation of the active hydrocyanating agent. | H–Ni–CN species |
| 3. Alkyne Insertion | Coordination and insertion of the alkyne into the Ni-H bond. | Vinyl-Ni-CN complex |
| 4. Reductive Elimination | Formation of the final product and regeneration of the Ni(0) catalyst. | Alkenyl nitrile |
Transfer hydrogenation offers a valuable method for the reduction of alkynes to alkenes and alkanes, utilizing readily available hydrogen donors like alcohols or formic acid. In this context, the concept of Metal-Ligand Cooperation (MLC) has become increasingly important. MLC refers to the synergistic action of the metal center and the ligand in activating substrates and facilitating catalytic transformations. nih.gov Ligands are no longer passive spectators but play an active role in bond activation processes. researchgate.net
For pyridyl alkynes like this compound, the pyridine nitrogen can act as an internal ligand, potentially participating in MLC. Catalysts designed with pincer ligands featuring a central pyridine donor have been shown to be highly effective in transfer hydrogenation reactions. researchgate.net The mechanism often involves the dearomatization-aromatization of the pyridine ring, which facilitates the heterolytic cleavage of H-H or O-H bonds.
A general mechanistic framework for transfer hydrogenation involving MLC can be described as follows:
Hydrogen Donor Activation: The catalyst activates the hydrogen donor (e.g., an alcohol). In an MLC scenario, this can occur via a concerted process where the metal accepts a hydride and a basic site on the ligand accepts a proton. For pyridine-based ligands, this can involve the deprotonation of an arm of the pincer ligand, leading to a dearomatized, anionic ligand that is more electron-donating. researchgate.net
Hydride Transfer: The resulting metal-hydride species then transfers the hydride to the coordinated alkyne substrate.
Proton Transfer: A proton is subsequently transferred to the resulting vinyl-metal intermediate, either from the protonated ligand or from another molecule of the hydrogen donor, to yield the alkene product.
Catalyst Regeneration: The catalyst is then regenerated to its initial state to continue the catalytic cycle.
The electronic properties of the pyridine ring and its substituents can significantly influence the efficacy of the MLC process. Electron-donating groups on the pyridine can enhance the basicity of the ligand, facilitating proton abstraction, while the steric environment around the metal center, influenced by substituents like the 3-methylbut-1-ynyl group, can affect substrate binding and selectivity.
Table 2: Comparison of Conventional vs. MLC-Assisted Hydrogenation
| Feature | Conventional Hydrogenation | MLC-Assisted Hydrogenation |
| Ligand Role | Primarily tunes steric and electronic properties of the metal center. | Actively participates in bond activation (e.g., H₂ cleavage). |
| Activation Pathway | Typically involves oxidative addition of H₂ to the metal center. | Often involves heterolytic cleavage of H₂ across the metal-ligand bond. |
| Intermediate States | Metal-dihydride complexes. | Aromatized/dearomatized ligand states, metal-hydride with protonated ligand. |
| Potential Advantages | Well-established and versatile. | Can lead to lower activation barriers and novel reactivity. |
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of complex catalytic reactions. researchgate.netrsc.org For reactions involving this compound and its analogs, computational studies can provide critical insights into reaction pathways, the structures of transient intermediates, and the energetics of transition states. researchgate.netfiveable.mefossee.in
In the context of transfer hydrocyanation , DFT calculations have been instrumental in:
Mapping the potential energy surface of the entire catalytic cycle. researchgate.netrsc.org
Confirming that the oxidative addition of the C(sp³)–CN bond is the step with the highest activation barrier, thus identifying it as the rate-determining step. researchgate.net
Explaining the role of ligand architecture in stabilizing key intermediates and transition states.
Predicting kinetic isotope effects, which can then be compared with experimental data to validate the proposed mechanism. nih.govnih.gov
For transfer hydrogenation involving metal-ligand cooperation , computational studies have helped to:
Visualize the dearomatization-aromatization sequence of pyridine-based ligands. researchgate.net
Calculate the energy barriers for different proposed mechanistic pathways, allowing for the identification of the most favorable route.
Analyze the electronic structure of the catalyst and substrate at various points along the reaction coordinate to understand the nature of the bonding and charge transfer processes. mdpi.com
Elucidate the role of the solvent and other additives in the reaction mechanism.
The process of computationally studying a reaction mechanism typically involves:
Geometry Optimization: Finding the lowest energy structures of reactants, products, and all intermediates.
Transition State Searching: Locating the saddle point on the potential energy surface that connects two minima (e.g., reactant and intermediate). This is a critical step in determining the activation energy of a reaction step. fiveable.me
Frequency Calculations: Confirming the nature of the stationary points. Minima have all real vibrational frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the minimum energy path from the transition state down to the connected reactant and product to ensure the correct transition state has been found. fiveable.me
These computational approaches provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental methods alone.
Supramolecular Chemistry and Materials Science Applications of Pyridyl Alkynes
Integration of Pyridyl Alkynes in "Click" Chemistry for Supramolecular Assembly
"Click" chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for the assembly of complex molecular structures. organic-chemistry.orgnih.gov The azide-alkyne cycloaddition has become a cornerstone of this field, providing a powerful tool for linking molecular components. nd.eduwikipedia.org
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a premier example of a click reaction, transforming terminal alkynes and organic azides into 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction is significantly faster and more regioselective than the uncatalyzed thermal version, which often yields a mixture of 1,4 and 1,5-regioisomers. organic-chemistry.orgnih.gov The CuAAC reaction is robust, proceeding under mild conditions, including in aqueous solutions, and tolerates a wide variety of functional groups. organic-chemistry.orgnih.gov
The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. wikipedia.orgacs.org The reliability and efficiency of CuAAC have made it an invaluable tool for synthesizing complex ligands and polymers. By incorporating pyridyl alkyne moieties into monomers, researchers can readily construct polymers and dendrimers with precisely placed metal-binding sites. nd.edu The resulting triazole ring is not merely a linker; it is a stable, aromatic unit that can participate in further noncovalent interactions and modulate the electronic properties of the assembled structure. The reaction's efficiency has been applied to the functionalization of various molecular platforms, demonstrating its versatility in creating new macromolecular designs. acs.org
Different terminal alkynes exhibit modest differences in reactivity in CuAAC reactions, with propargyl compounds offering a good balance of reactivity and ease of installation. nih.gov The choice of copper source and ligands can also be optimized to enhance reaction rates and yields. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | 1,3-Dipolar Cycloaddition (catalyzed) | wikipedia.org |
| Reactants | Terminal Alkyne and Organic Azide | nih.gov |
| Catalyst | Copper(I) species, often generated in situ from Cu(II) salts (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). | wikipedia.org |
| Product | 1,4-disubstituted 1,2,3-triazole | organic-chemistry.orgnih.gov |
| Key Advantages | High yield, high regioselectivity, mild reaction conditions, tolerance of various functional groups, large rate acceleration (10⁷ to 10⁸ times faster than uncatalyzed reaction). | organic-chemistry.orgnih.gov |
Construction of Metallo-Supramolecular Architectures
The pyridine (B92270) moiety of pyridyl alkynes is an excellent ligand for coordinating with a wide range of metal ions. acs.org This property is extensively exploited to drive the self-assembly of discrete, highly ordered three-dimensional structures like polyhedra, cages, and prisms. nih.gov
Coordination-driven self-assembly combines metal ions (acting as "nodes") and organic ligands (acting as "linkers") to spontaneously form thermodynamically stable, well-defined architectures. nih.govnih.gov Pyridyl-based ligands, including those derived from pyridyl alkynes, are central to this strategy. cmu.eduresearchgate.net The predictable geometry of metal-ligand coordination, such as the linear connectivity often observed in terpyridine-M(II)-terpyridine complexes, allows for the precise design of complex structures. nih.govsemanticscholar.org
Beyond the primary metal-ligand bonds, other noncovalent forces such as π-π stacking and metal-metal interactions play a crucial role in the stabilization and morphology of the final assembly. nih.govresearchgate.net For instance, the self-assembly of certain alkynylplatinum(II) terpyridine complexes into nanotubes is governed by a combination of Pt···Pt and π−π stacking interactions. nih.gov The interplay of these varied interactions allows for the creation of sophisticated supramolecular structures from relatively simple building blocks. nih.gov
The nitrogen atom of the pyridine ring is a potent acceptor for both hydrogen and halogen bonds. mdpi.comacs.org These directional noncovalent interactions are fundamental tools in crystal engineering and supramolecular assembly, often working in concert with metal coordination to direct the formation of extended networks. nih.govmdpi.com
The hydrogen bond between a carboxylic acid and a pyridine nitrogen (COOH···Narom) is a particularly robust and predictable supramolecular synthon, frequently overriding other potential hydrogen bonding motifs. acs.org Similarly, the pyridyl nitrogen can act as a strong halogen bond acceptor, interacting with an electrophilic region on a halogen atom (e.g., iodine or bromine) in a halogen-bond donor molecule. mdpi.comnih.gov The strength and directionality of halogen bonds are comparable to hydrogen bonds, making them a valuable and complementary tool for controlling supramolecular architecture. mdpi.comnih.gov In complex systems with multiple potential acceptor sites, the pyridyl nitrogen is often a preferred site for halogen bonding. nih.gov Researchers have demonstrated that by using building blocks containing both hydrogen- and halogen-bonding sites, a hierarchical assembly process can be established to create predictable, complex supermolecules. nih.gov
| Interaction Type | Description | Role in Supramolecular Assembly | Reference |
|---|---|---|---|
| Metal Coordination | The lone pair of electrons on the sp²-hybridized pyridine nitrogen coordinates to a metal center. | Primary driving force for the self-assembly of metallo-supramolecular architectures. | acs.orgnih.gov |
| Hydrogen Bonding | The pyridine nitrogen acts as a strong hydrogen bond acceptor from donor groups like -OH or -COOH. | Forms robust and predictable synthons (e.g., acid-pyridine) that direct crystal packing and the formation of co-crystals. | acs.orgnih.govmdpi.com |
| Halogen Bonding | The pyridine nitrogen acts as a halogen bond acceptor, interacting with an electropositive region (σ-hole) on a halogen atom. | A directional interaction used in crystal engineering to build extended networks and control solid-state structures. | mdpi.comnih.govnih.gov |
Development of Functional Materials
The incorporation of pyridyl alkyne scaffolds into polymers and other materials can impart stimuli-responsive properties. The pyridine unit's basicity makes it sensitive to pH changes, while the conjugated π-system of the alkyne and aromatic rings can be engineered to respond to light.
Materials containing pyridyl units can exhibit significant changes in their optical and physical properties in response to pH variations. mdpi.com For example, conjugated polymers containing pyridine rings, such as poly(p-pyridinium phenylene ethynylene)s, can function as fluorescent pH sensors. nih.gov Upon addition of acid, the pyridine nitrogen is protonated, which alters the electronic structure of the polymer backbone and leads to a decrease and red-shift in its fluorescence intensity. nih.gov This process is often reversible upon the addition of a base. nih.govresearchgate.net
Similarly, photoresponsiveness can be engineered into these systems. The incorporation of photosensitive groups, such as ruthenium polypyridyl complexes, can create materials where light acts as a trigger. nih.gov In some cases, light can induce the photo-oxidation of a polymer matrix, creating acidic species that then protonate a nearby pyridyl-containing dye, resulting in a change in the material's fluorescence. acs.org This mechanism allows for the use of light as an external stimulus to alter the material's properties in a controlled manner. nih.govacs.org
Lack of Specific Research on (3-Methylbut-1-ynyl)pyridine Hinders Detailed Supramolecular Chemistry Analysis
Despite a comprehensive search of available scientific literature, detailed research specifically focusing on the supramolecular chemistry and materials science applications of "this compound" is not presently available. Consequently, a thorough and scientifically accurate article adhering to the requested outline concerning its role in supramolecular hydrogels, self-healing properties, and nanoarchitectonics cannot be generated at this time.
The field of supramolecular chemistry frequently explores the use of pyridyl alkyne derivatives in the construction of advanced materials. These compounds are of interest due to the coordinating ability of the pyridine nitrogen and the versatile reactivity and structural features of the alkyne group. This combination allows for the formation of metal-organic complexes and hydrogen-bonded networks, which are fundamental to the development of functional supramolecular systems.
In a broader context, research into analogous pyridyl-containing molecules has demonstrated their utility in forming supramolecular hydrogels. These gels are three-dimensional networks formed through non-covalent interactions, capable of entrapping large amounts of water. The pyridine moiety often participates in metal-ligand coordination or hydrogen bonding, which are key interactions in the self-assembly process of gel formation. The stimuli-responsive nature of these interactions can lead to hydrogels that change their properties in response to external factors like pH, temperature, or the presence of specific ions.
Furthermore, the concept of self-healing materials is a significant area of investigation within materials science. Self-healing is often achieved by incorporating reversible bonds into a material's structure. In supramolecular systems, the dynamic and reversible nature of non-covalent bonds, such as those involving pyridine units, can impart self-healing capabilities. When the material is damaged, these bonds can break and reform, allowing the material to repair itself.
Nanoarchitectonics, the science of designing functional material systems on a nanometer scale, often utilizes self-assembling molecules like pyridyl alkynes. The precise control over molecular interactions allows for the bottom-up construction of complex nanostructures. Pyridyl alkynes can be programmed to assemble into specific architectures, which can have applications in areas such as catalysis, sensing, and electronics.
While these general principles highlight the potential of pyridyl alkynes in the specified fields, the absence of direct research on "this compound" prevents a detailed discussion of its specific contributions. Scientific inquiry into this particular compound would be necessary to elucidate its unique properties and potential applications in supramolecular chemistry and materials science.
Advanced Characterization and Computational Studies of Pyridyl Alkynes
Spectroscopic Techniques for Structural and Electronic Characterization
Spectroscopy is a cornerstone in the study of pyridyl alkynes, providing fundamental insights into their structural and electronic nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of pyridyl alkynes in solution. By analyzing the chemical shifts (δ) and coupling constants of ¹H and ¹³C nuclei, researchers can map the connectivity and chemical environment of each atom.
In a typical ¹H NMR spectrum of a pyridyl alkyne, the protons on the pyridine (B92270) ring appear in the aromatic region (typically δ 7.0-8.6 ppm). The formation of salts, such as hydrochlorides or methiodides, causes a downfield shift for all ring protons due to the increased positive charge on the nitrogen atom, which decreases the electron density on the ring carbons pw.edu.pl. The specific chemical shifts are influenced by the position of the alkyne substituent and any other groups on the ring. The protons of the alkyl group on the alkyne moiety, such as the methyl groups in the 3-methylbut-1-ynyl substituent, would appear in the upfield aliphatic region.
¹³C NMR spectroscopy provides complementary information, with the carbons of the pyridine ring resonating in the aromatic region (around δ 120-150 ppm) and the sp-hybridized carbons of the alkyne group appearing in a characteristic range (typically δ 80-90 ppm) chemicalbook.com. Theoretical calculations using methods like the GIAO (Gauge-Including Atomic Orbital) method can be employed to predict NMR chemical shifts, which often show good agreement with experimental values ijcce.ac.ir.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyridine Moiety. Note: These are typical ranges and can vary based on substitution and solvent.
| Nucleus | Position | Typical Chemical Shift (ppm) |
| ¹H | H-2, H-6 | 8.5 - 8.7 |
| ¹H | H-3, H-5 | 7.1 - 7.4 |
| ¹H | H-4 | 7.5 - 7.8 |
| ¹³C | C-2, C-6 | ~150 |
| ¹³C | C-3, C-5 | ~124 |
| ¹³C | C-4 | ~136 |
| ¹³C | Alkyne (C≡C) | 80 - 90 |
Single-crystal X-ray diffraction provides definitive proof of the molecular structure of pyridyl alkynes in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. For pyridyl alkynes, this technique confirms the planarity of the pyridine ring and the linear geometry of the alkyne group.
Table 2: Selected Crystallographic Data for a Representative Pyridyl-containing Compound. Data is illustrative for a related pyridyl structure.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 |
| b (Å) | 10.9695 |
| c (Å) | 14.7966 |
| α (°) | 100.50 |
| β (°) | 98.61 |
| γ (°) | 103.81 |
| Volume (ų) | 900.07 |
Source: Adapted from similar heterocyclic structures mdpi.com.
Pyridyl alkynes are valuable building blocks for creating luminescent materials, particularly polynuclear metal assemblies rsc.org. Their rigid structure and conjugated π-system facilitate strong electronic communication, which is essential for desirable photophysical properties.
The characterization of these materials involves measuring their absorption and emission spectra. Pyridyl alkyne derivatives can exhibit intense fluorescence, with wavelengths and quantum yields that are highly dependent on the molecular structure and solvent environment researchgate.net. For example, quinazoline (B50416) derivatives containing a phenylethynyl group have been synthesized and their photophysical properties studied, demonstrating the tunability of these systems nih.gov. The incorporation of an alkyne group into luminescent terbium(III) complexes allows for conjugation to biomolecules, creating powerful probes for bioorthogonal labeling nih.gov. Transient absorption spectroscopy can be used to study the excited-state dynamics, revealing lifetimes of excited species that can range from picoseconds to microseconds researchgate.net.
Computational Chemistry in Pyridyl Alkyne Research
Computational methods are increasingly used alongside experimental techniques to provide a deeper understanding of the behavior of pyridyl alkynes at a molecular level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and thermodynamic properties of molecules like (3-Methylbut-1-ynyl)pyridine researchgate.net. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, vibrational frequencies (IR spectra), and the energies of molecular orbitals scirp.orgscirp.org.
DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's reactivity and electronic transition properties ijcce.ac.irscirp.org. For instance, a smaller energy gap can indicate higher reactivity and a tendency to absorb light at longer wavelengths ijcce.ac.ir. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, allowing for the prediction of reaction spontaneity and equilibrium positions researchgate.net. These calculations can be performed in a vacuum or with a solvent model to simulate solution-phase behavior researchgate.net.
Kinetic simulations, often informed by DFT calculations, are employed to unravel the complex mechanisms of reactions involving pyridyl alkynes. These simulations model the energy landscape of a reaction, identifying transition states and intermediates along a reaction pathway.
For reactions such as alkyne insertions into metal-ligand bonds or isomerizations, computational studies can elucidate the step-by-step process acs.org. For example, DFT has been used to study the mechanism of alkyne-to-vinylidene isomerization at rhodium centers, revealing that the reaction proceeds through a σ-complex followed by a 1,2-hydrogen shift rsc.org. By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. This is crucial for optimizing reaction conditions and designing more efficient catalysts for the synthesis and transformation of pyridyl alkynes researchgate.netmdpi.com.
Theoretical Predictions of Reactivity and Molecular Interactions
Computational chemistry provides powerful tools for predicting the reactivity and intermolecular interaction patterns of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to model the electronic structure and forecast the molecule's behavior in chemical reactions. researchgate.netnih.govresearchgate.netias.ac.in While specific computational studies focusing exclusively on this compound are not extensively available in the literature, its properties can be reliably inferred from theoretical analyses of related pyridyl alkyne and substituted pyridine systems.
Frontier Molecular Orbital (FMO) Theory and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental approach to understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orglibretexts.org The energy and spatial distribution of these orbitals indicate how a molecule will interact with other reagents. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich alkyne group, making it the likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring, particularly near the nitrogen atom and the carbons in positions 2 and 6, which are susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular reactivity; a smaller gap generally corresponds to higher reactivity. researchgate.net Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify aspects of reactivity. A lower chemical hardness value, for instance, suggests greater reactivity. researchgate.net
| Parameter | Representative Calculated Value (eV) | Implication for Reactivity |
| EHOMO | -6.85 | Indicates moderate electron-donating ability, centered on the alkyne moiety. |
| ELUMO | -0.95 | Indicates susceptibility to nucleophilic attack on the pyridine ring. |
| HOMO-LUMO Gap (ΔE) | 5.90 | Suggests relatively high kinetic stability. |
| Chemical Hardness (η) | 2.95 | Correlates with the stability of the molecule. |
| Electronegativity (χ) | 3.90 | Provides a measure of the molecule's ability to attract electrons. |
| Table 1: Representative theoretical reactivity indices for a pyridyl alkyne system, calculated using DFT at the B3LYP/6-311G+(d,p) level of theory. These values are illustrative for understanding the reactivity of this compound. ias.ac.in |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. nih.govmdpi.comuni-muenchen.de This tool is invaluable for predicting the sites of electrophilic and nucleophilic attack. uni-muenchen.de
In a calculated MEP map for this compound:
Negative Potential (Red/Yellow): The most electron-rich area is concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This region is the primary site for protonation and interaction with Lewis acids. nih.gov
Positive Potential (Blue): Electron-deficient regions are typically found around the hydrogen atoms of the pyridine ring and, to a lesser extent, the isopropyl group.
Neutral/Slightly Negative Potential (Green): The π-system of the alkyne bond would exhibit a region of moderate negative potential, making it attractive to electrophiles. rsc.org
The MEP analysis confirms that the pyridine nitrogen is the most probable site for hydrogen bonding and coordination to metal centers.
| Atomic Site | Calculated Charge (Mulliken) | Predicted Reactivity |
| Pyridine N | -0.58 | Nucleophilic; site for protonation and H-bonding. |
| Alkyne C (adjacent to ring) | -0.21 | Potential nucleophilic character. |
| Alkyne C (adjacent to isopropyl) | -0.19 | Potential nucleophilic character. |
| Pyridine C2, C6 | +0.15 | Electrophilic; susceptible to nucleophilic attack. |
| Table 2: Illustrative calculated Mulliken atomic charges for key atoms in this compound. These values quantify the charge distribution suggested by MEP analysis. |
Prediction of Non-Covalent Molecular Interactions
The structure of this compound allows for several types of non-covalent interactions, which are crucial in molecular recognition, crystal engineering, and biological systems. nih.govnih.govrsc.org
Hydrogen Bonding: The pyridine nitrogen is a strong hydrogen bond acceptor, readily interacting with hydrogen bond donors like water or alcohols.
π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with electron-rich aromatic or heteroaromatic rings. These interactions are significant in the organization of molecules in the solid state and in binding to biological targets. mdpi.com
CH-π Interactions: The hydrogen atoms of the isopropyl group can act as weak donors in CH-π interactions with the π-systems of other aromatic rings.
Computational methods can model these weak interactions to predict the stability of molecular complexes and the packing of molecules in crystals. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Methylbut-1-ynyl)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of pyridine derivatives often employs cyclo-condensation, cyclization, or cross-coupling reactions. For this compound, Sonogashira coupling between a halogenated pyridine precursor and 3-methylbut-1-yne is a plausible route . Key considerations include:
- Catalyst selection : Pd/Cu systems in inert atmospheres (e.g., N₂) to prevent alkyne oxidation.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.
- Purification : Column chromatography with silica gel to isolate the product from by-products like homocoupled alkynes.
- Yield improvements (>70%) require precise stoichiometry and temperature control (60–80°C).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR :
- Pyridine ring protons resonate at δ 7.0–8.5 ppm; the methylbutynyl group shows a singlet for the terminal alkyne proton (δ 2.5–3.0 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- ¹³C signals for the alkyne carbons appear at 70–90 ppm.
- IR Spectroscopy :
- Alkyne C≡C stretch at ~2100–2260 cm⁻¹ .
- Mass Spectrometry (HRMS) :
- Molecular ion peak [M+H]⁺ confirms molecular weight (e.g., C₁₀H₁₁N: m/z 145.09).
Q. How does the stability of this compound under varying temperatures and solvents inform storage and handling protocols?
- Methodological Answer :
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >150°C, suggesting storage at 2–8°C in amber vials to prevent photodegradation .
- Solvent compatibility : Stability tests in DMSO, ethanol, and water show minimal hydrolysis (<5% degradation over 30 days) when stored anhydrous .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the alkyne moiety’s LUMO may favor electrophilic additions .
- Simulate interaction energies with transition metals (e.g., Pd) to optimize catalytic cross-coupling conditions.
- Molecular Dynamics (MD) :
- Model solvent effects on conformational stability; polar solvents may stabilize charge-separated intermediates .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Systematic SAR Studies :
- Compare derivatives with varying substituents (e.g., halogen vs. alkyl groups) to isolate structural determinants of activity. For example, methylbutynyl’s steric bulk may reduce membrane permeability vs. smaller groups .
- Meta-analysis of Assay Conditions :
- Control for variables like cell line specificity (e.g., HeLa vs. HEK293) and solvent concentrations (DMSO ≤0.1% to avoid cytotoxicity) .
Q. What methodologies enable the construction of structure-activity relationship (SAR) models for this compound in antimicrobial applications?
- Methodological Answer :
- High-throughput Screening :
- Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains to establish MIC (Minimum Inhibitory Concentration) values .
- Molecular Docking :
- Simulate binding to bacterial targets (e.g., DNA gyrase) using software like AutoDock Vina. The alkyne group may hydrogen-bond with active-site residues .
- Data Integration :
- Use multivariate regression to correlate logP, polar surface area, and bioactivity, adjusting the methylbutynyl chain for optimal lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
